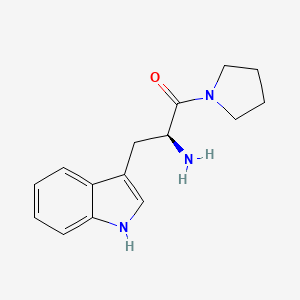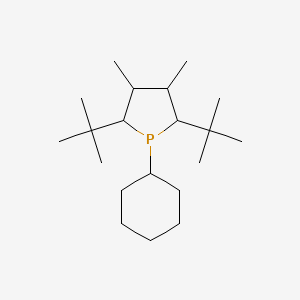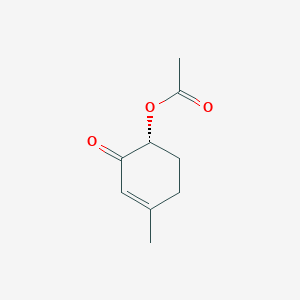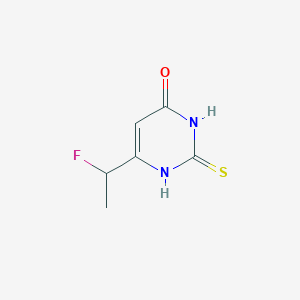
6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that contains both sulfur and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one typically involves the introduction of a fluoroethyl group and a sulfanylidene moiety into a pyrimidinone core. One common method involves the reaction of a pyrimidinone derivative with a fluoroethylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1-Fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluoroethyl group or to modify the pyrimidinone core.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluoroethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
6-(1-Fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the sulfanylidene moiety can interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoropyridines: These compounds also contain fluorine atoms and have similar applications in medicinal chemistry.
Fluorinated Pyrimidines: These compounds share the pyrimidine core and have been studied for their biological activities.
Sulfur-Containing Heterocycles: Compounds with sulfur atoms in their structure, such as thiophenes, have similar chemical properties.
Uniqueness
6-(1-Fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one is unique due to the combination of a fluoroethyl group and a sulfanylidene moiety in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
502487-91-4 |
|---|---|
Formule moléculaire |
C6H7FN2OS |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
6-(1-fluoroethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C6H7FN2OS/c1-3(7)4-2-5(10)9-6(11)8-4/h2-3H,1H3,(H2,8,9,10,11) |
Clé InChI |
OIMOJWAQRGLWKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=O)NC(=S)N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




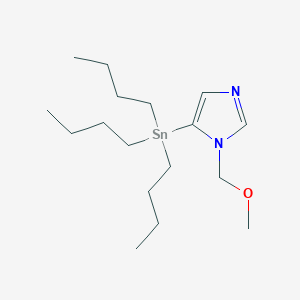
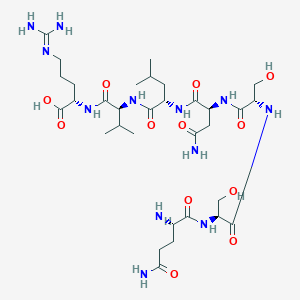
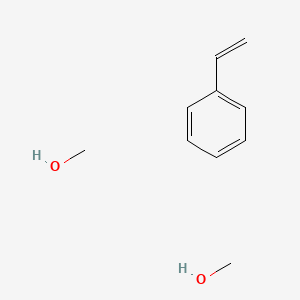
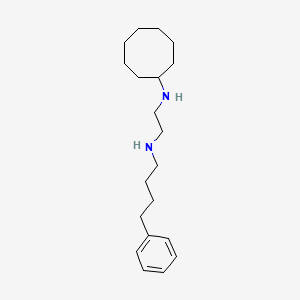
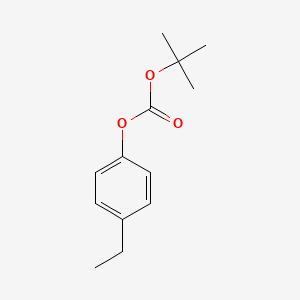
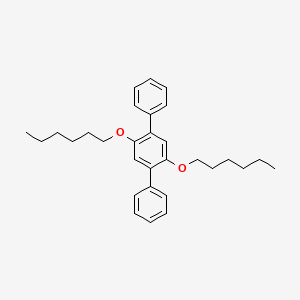
![(1Z)-N'-[(2-Methoxyphenyl)methyl]-3-phenylprop-2-enimidamide](/img/structure/B14240429.png)
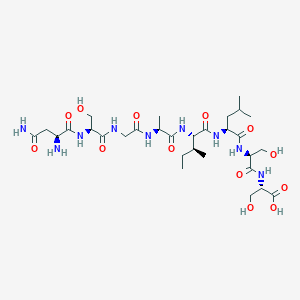
![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
